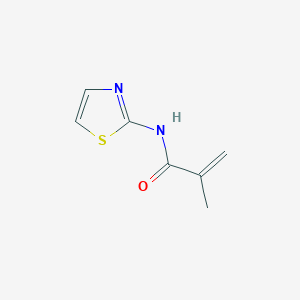
3,3-Diethenyl-4-penten-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Diethenyl-4-penten-1-ol is an organic compound characterized by its unique structure, which includes two ethenyl groups attached to the third carbon of a penten-1-ol backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethenyl-4-penten-1-ol typically involves the olefination of aldehydes. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene structure . The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide in an aprotic solvent such as tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale olefination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or ruthenium complexes can be employed to enhance the reaction rate and selectivity .
化学反应分析
Types of Reactions: 3,3-Diethenyl-4-penten-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using reagents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The double bonds can be hydrogenated to form saturated alcohols using catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst at room temperature and pressure.
Substitution: Thionyl chloride in pyridine at low temperatures.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds.
科学研究应用
3,3-Diethenyl-4-penten-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3,3-Diethenyl-4-penten-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s structure allows it to interact with various biological macromolecules, leading to its diverse biological effects.
相似化合物的比较
3-Methyl-4-penten-1-ol: Similar in structure but with a methyl group instead of ethenyl groups.
3-Pentyn-1-ol: Contains a triple bond instead of double bonds.
1-Pentyn-3-ol, 3,4-dimethyl-: Features additional methyl groups and a triple bond.
Uniqueness: 3,3-Diethenyl-4-penten-1-ol is unique due to its dual ethenyl groups, which confer distinct reactivity and potential for forming complex molecular architectures. This makes it a valuable compound in synthetic chemistry and materials science.
属性
分子式 |
C9H14O |
|---|---|
分子量 |
138.21 g/mol |
IUPAC 名称 |
3,3-bis(ethenyl)pent-4-en-1-ol |
InChI |
InChI=1S/C9H14O/c1-4-9(5-2,6-3)7-8-10/h4-6,10H,1-3,7-8H2 |
InChI 键 |
ZHGQMTYAZWEIKQ-UHFFFAOYSA-N |
规范 SMILES |
C=CC(CCO)(C=C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


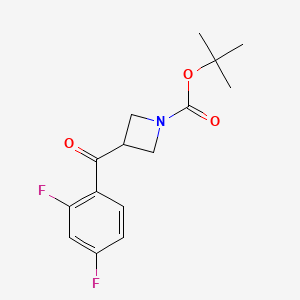
![3,5,7-Trimethylbenzo[b]thiophene](/img/structure/B14068281.png)

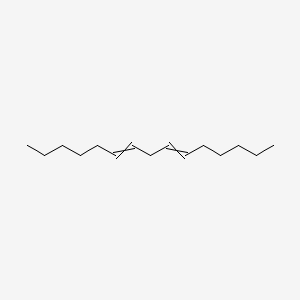
![Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]-](/img/structure/B14068306.png)
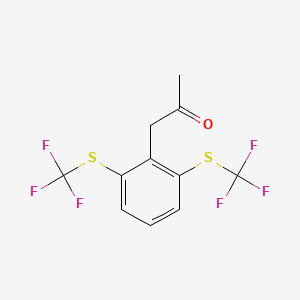

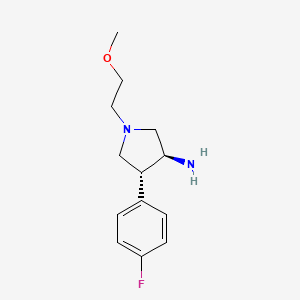
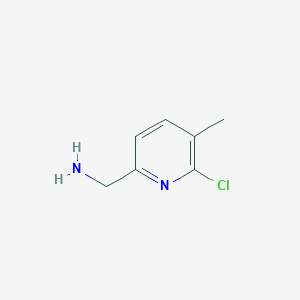
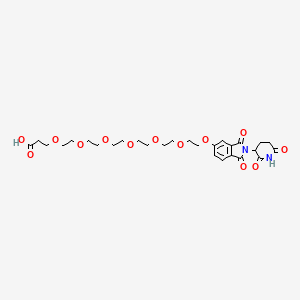
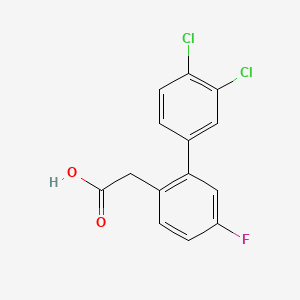
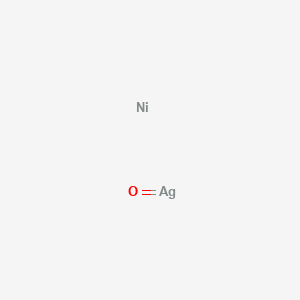
![2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B14068337.png)
